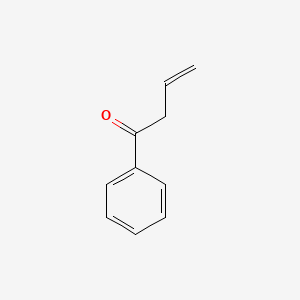

1-苯基丁-3-烯-1-酮

描述

1-Phenylbut-3-en-1-one is a chemical compound with the molecular formula C10H10O . It has a molecular weight of 146.19 . It is a compound that can be used for research and development .

Synthesis Analysis

The synthesis of 1-Phenylbut-3-en-1-one involves several steps. It starts with the acylation of benzene with 4-chlorobutyryl chloride. The resulting α-methylene group is then oxidized to 1,2-diketone in three steps: successive bromination, substitution with lithium hydroxide, and oxidation of α-hydroxyketone with potassium dichromate. The final step is the dehydrochlorination of 4-chloro-1-phenyl-butane-1,2-dione .Molecular Structure Analysis

The InChI code for 1-Phenylbut-3-en-1-one is 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The attempted copolymerization of this monomer with styrene, using AIBN as the initiator, was unsuccessful . More research is needed to understand the chemical reactions involving 1-Phenylbut-3-en-1-one.科学研究应用

Choroidal Neovascularization Inhibition

1-Phenylbut-3-en-1-one: has been identified as a potential inhibitor of choroidal neovascularization. This is a process where new blood vessels develop in the eye, which can lead to vision loss if uncontrolled. The compound’s ability to inhibit this process could make it valuable in the treatment of eye diseases that involve neovascularization .

安全和危害

作用机制

Target of Action

It’s known that the compound is an analogue of phenyl vinyl ketone , which might suggest similar targets and interactions

Mode of Action

It’s synthesized from 4-chlorobutyryl chloride . The resulting α-methylene group is oxidized to 1,2-diketone in three steps: successive bromination, substitution with lithium hydroxide, and oxidation of α-hydroxyketone with potassium dichromate . The final step is dehydrochlorination of 4-chloro-1-phenyl-butane-1,2-dione

Biochemical Pathways

It’s known that the compound is effective as a choroidal neovascularization inhibitor , suggesting it may influence pathways related to angiogenesis or vascular development. More research is needed to elucidate the exact pathways and their downstream effects.

Result of Action

It’s known that the compound can inhibit the development of new blood vessels in the eye , suggesting it may have anti-angiogenic effects at the cellular level. More research is needed to fully understand the molecular and cellular effects of this compound’s action.

属性

IUPAC Name |

1-phenylbut-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYKDNCOQBBOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylbut-3-en-1-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930764.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)